2-Butyl-6-pyridin-2-ylpyridine;2,4,6-trinitrophenol
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Overview
Description
2-Butyl-6-pyridin-2-ylpyridine and 2,4,6-trinitrophenol are two distinct compounds with unique properties and applications. 2-Butyl-6-pyridin-2-ylpyridine is a derivative of pyridine, a basic heterocyclic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Butyl-6-pyridin-2-ylpyridine: can be synthesized through various methods, including the reaction of pyridine N-oxides with Grignard reagents or through cross-coupling reactions such as the Suzuki-Miyaura coupling . The reaction conditions typically involve the use of catalysts like palladium and bases such as potassium carbonate.
2,4,6-Trinitrophenol: is synthesized by nitrating phenol with concentrated nitric acid in the presence of sulfuric acid. This process involves multiple nitration steps to introduce nitro groups at the 2, 4, and 6 positions on the phenol ring .
Industrial Production Methods
Industrial production of 2-Butyl-6-pyridin-2-ylpyridine often involves large-scale cross-coupling reactions using automated systems to ensure consistency and purity .
For 2,4,6-Trinitrophenol , industrial production is carried out in controlled environments due to its explosive nature. The nitration process is carefully monitored to prevent any hazardous reactions .
Chemical Reactions Analysis
Types of Reactions
2-Butyl-6-pyridin-2-ylpyridine: undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form pyridine N-oxides.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common.
2,4,6-Trinitrophenol: undergoes:
Reduction: Can be reduced to picramic acid.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve catalysts and specific solvents
Major Products
2-Butyl-6-pyridin-2-ylpyridine: Major products include various substituted pyridines and pyridine N-oxides.
2,4,6-Trinitrophenol: Major products include picramic acid and other nitro derivatives.
Scientific Research Applications
2-Butyl-6-pyridin-2-ylpyridine: is used in:
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: In the study of enzyme inhibitors and receptor binding.
2,4,6-Trinitrophenol: is used in:
Chemistry: As a reagent in analytical chemistry.
Biology: In the study of protein interactions.
Medicine: Historically used as an antiseptic and in burn treatments.
Mechanism of Action
2-Butyl-6-pyridin-2-ylpyridine: exerts its effects through interactions with metal ions and enzymes, often acting as a chelating agent. It can inhibit enzyme activity by binding to active sites or metal cofactors .
2,4,6-Trinitrophenol: acts primarily through its nitro groups, which can undergo redox reactions. Its explosive nature is due to the rapid decomposition of the nitro groups, releasing gases and heat .
Comparison with Similar Compounds
2-Butyl-6-pyridin-2-ylpyridine: is similar to other pyridine derivatives like 2,6-di-tert-butylpyridine and 2,4,6-tri-tert-butylpyridine. These compounds share similar reactivity but differ in their steric and electronic properties .
2,4,6-Trinitrophenol: is similar to other nitroaromatic compounds like 2,4,6-trinitrotoluene (TNT) and nitrobenzene. While they share explosive properties, 2,4,6-trinitrophenol is more acidic and has different applications .
Conclusion
2-Butyl-6-pyridin-2-ylpyridine and 2,4,6-trinitrophenol are compounds with diverse applications in chemistry, biology, medicine, and industry. Their unique properties and reactivity make them valuable in various scientific and industrial fields.
Properties
CAS No. |
61633-04-3 |
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Molecular Formula |
C20H19N5O7 |
Molecular Weight |
441.4 g/mol |
IUPAC Name |
2-butyl-6-pyridin-2-ylpyridine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C14H16N2.C6H3N3O7/c1-2-3-7-12-8-6-10-14(16-12)13-9-4-5-11-15-13;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h4-6,8-11H,2-3,7H2,1H3;1-2,10H |
InChI Key |
YUIFGHOPCMKYMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC(=CC=C1)C2=CC=CC=N2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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